molecular formula C22H20N4O B2661943 5-benzoyl-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carbonitrile CAS No. 338758-13-7

5-benzoyl-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carbonitrile

Cat. No.: B2661943
CAS No.: 338758-13-7
M. Wt: 356.429
InChI Key: QOCZWVSDWQLJLR-UHFFFAOYSA-N
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Description

5-benzoyl-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrrole ring substituted with a benzoyl group and a phenylpiperazine moiety, making it a versatile scaffold for the development of new materials and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzoyl-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where benzoyl chloride reacts with the pyrrole ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Phenylpiperazine Moiety: The phenylpiperazine moiety can be attached through nucleophilic substitution reactions, where the pyrrole derivative reacts with 1-phenylpiperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

5-benzoyl-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the benzoyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the phenylpiperazine moiety, where nucleophiles such as halides or amines replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halides (e.g., NaCl), amines (e.g., NH₃)

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups

    Reduction: Reduced derivatives with hydroxyl groups

    Substitution: Substituted derivatives with new functional groups replacing the original ones

Scientific Research Applications

5-benzoyl-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a lead compound for drug development.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-benzoyl-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-benzoyl-2-(4-phenylpiperazin-1-yl)-3-thiophenecarbonitrile
  • Ethyl 5-benzoyl-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carboxylate

Comparison

Compared to similar compounds, 5-benzoyl-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carbonitrile stands out due to its unique combination of a pyrrole ring with a benzoyl group and a phenylpiperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-benzoyl-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O/c23-16-18-15-20(21(27)17-7-3-1-4-8-17)24-22(18)26-13-11-25(12-14-26)19-9-5-2-6-10-19/h1-10,15,24H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCZWVSDWQLJLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(N3)C(=O)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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